Cas no 30216-57-0 (1,3-THIAZOLE-2-CARBONYL CHLORIDE)
1,3-THIAZOLE-2-CARBONYL CHLORIDE Chemical and Physical Properties
Names and Identifiers
-
- 1,3-THIAZOLE-2-CARBONYL CHLORIDE
- 2-Thiazole carbonylchloride
- 1,3-thiazole-2-carbonyl-chloride
- 2-thiazolyl chloride
- Thiazol-2-carbonylchlorid
- thiazole-2-carbonyl chloride
- thiazolecarboxylic acid chloride
- A820262
- DTXSID60383583
- FS-6180
- thiazole carboxylic acid chloride
- BP-10617
- 1,3-thiazole-2carbonyl chloride
- AKOS006345239
- HKZCFGQSWLWNQA-UHFFFAOYSA-N
- 30216-57-0
- 1,3-Thiazole-2-carbonylchloride
- SCHEMBL149729
- J-503947
- MFCD06658970
-
- MDL: MFCD06658970
- Inchi: 1S/C4H2ClNOS/c5-3(7)4-6-1-2-8-4/h1-2H
- InChI Key: HKZCFGQSWLWNQA-UHFFFAOYSA-N
- SMILES: ClC(C1=NC=CS1)=O
Computed Properties
- Exact Mass: 146.95500
- Monoisotopic Mass: 146.955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.497
- Melting Point: 54-58 ºC
- Boiling Point: 244.7 ºC at 760 mmHg
- Flash Point: 101.8 ºC
- Refractive Index: 1.583
- PSA: 58.20000
- LogP: 1.52210
1,3-THIAZOLE-2-CARBONYL CHLORIDE Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3261 8 / PGIII
- Hazard Category Code: R14;R22;R29;R34
- Safety Instruction: S22-S26-S30-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:S22;S26;S30;S36/37/39;S45
- Risk Phrases:R14; R22; R29; R34
1,3-THIAZOLE-2-CARBONYL CHLORIDE Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
1,3-THIAZOLE-2-CARBONYL CHLORIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059005071-1g |
1,3-Thiazole-2-carbonyl chloride |
30216-57-0 | 95% | 1g |
$221.00 | 2023-09-02 | |
| Alichem | A059005071-5g |
1,3-Thiazole-2-carbonyl chloride |
30216-57-0 | 95% | 5g |
$675.24 | 2023-09-02 | |
| Fluorochem | 066688-250mg |
1,3-Thiazole-2-carbonyl chloride |
30216-57-0 | 95% | 250mg |
£63.00 | 2022-03-01 | |
| Fluorochem | 066688-1g |
1,3-Thiazole-2-carbonyl chloride |
30216-57-0 | 95% | 1g |
£143.00 | 2022-03-01 | |
| Apollo Scientific | OR0455-250mg |
1,3-Thiazole-2-carbonyl chloride |
30216-57-0 | 95 | 250mg |
£63.00 | 2025-02-19 | |
| Apollo Scientific | OR0455-1g |
1,3-Thiazole-2-carbonyl chloride |
30216-57-0 | 95 | 1g |
£162.00 | 2025-02-19 | |
| TRC | T344303-50mg |
1,3-Thiazole-2-carbonyl Chloride |
30216-57-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T344303-100mg |
1,3-Thiazole-2-carbonyl Chloride |
30216-57-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T344303-500mg |
1,3-Thiazole-2-carbonyl Chloride |
30216-57-0 | 500mg |
$ 210.00 | 2022-06-02 | ||
| abcr | AB468260-1 g |
Thiazole-2-carbonyl chloride, min. 95%; . |
30216-57-0 | 1g |
€252.10 | 2023-04-21 |
1,3-THIAZOLE-2-CARBONYL CHLORIDE Suppliers
1,3-THIAZOLE-2-CARBONYL CHLORIDE Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1,3-THIAZOLE-2-CARBONYL CHLORIDE
Introduction to 1,3-Thiazole-2-Carbonyl Chloride (CAS No. 30216-57-0)
1,3-Thiazole-2-carbonyl chloride (CAS No. 30216-57-0) is a versatile and important chemical compound in the field of organic synthesis and pharmaceutical research. This compound, also known as thiazole-2-carbonyl chloride, is a reactive derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the carbonyl chloride group (COCl) makes it highly reactive and useful in various synthetic transformations.
The structure of 1,3-thiazole-2-carbonyl chloride consists of a thiazole ring with a carbonyl chloride group attached to the second carbon atom. This unique structure imparts specific chemical properties that make it valuable in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science applications.
In recent years, 1,3-thiazole-2-carbonyl chloride has gained significant attention due to its role in the development of novel therapeutic agents. The thiazole moiety is known for its biological activity and has been incorporated into various drug molecules to enhance their pharmacological properties. For instance, thiazole derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders.
The reactivity of the carbonyl chloride group in 1,3-thiazole-2-carbonyl chloride allows it to undergo nucleophilic acyl substitution reactions, making it an excellent reagent for the formation of amides, esters, and other functional groups. This reactivity is crucial in the synthesis of complex molecules where precise functionalization is required.
1,3-Thiazole-2-carbonyl chloride is synthesized through a series of well-established chemical reactions. One common method involves the reaction of 2-aminothiazole with phosgene or an equivalent reagent such as triphosgene. This reaction proceeds via an intermediate amide formation followed by dehydrohalogenation to yield the final product. The synthetic route can be optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical properties of 1,3-thiazole-2-carbonyl chloride include its appearance as a colorless to pale yellow liquid with a characteristic odor. It is highly reactive and should be handled with care under inert conditions to avoid hydrolysis or other unwanted side reactions. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile but is unstable in water.
In terms of safety and handling, 1,3-thiazole-2-carbonyl chloride should be stored in tightly sealed containers under dry conditions and protected from moisture and air. Personal protective equipment (PPE) such as gloves, goggles, and a lab coat should be worn when handling this compound to minimize exposure risks.
The application of 1,3-thiazole-2-carbonyl chloride in pharmaceutical research has been extensively studied. For example, it has been used in the synthesis of thiazole-based antibiotics that exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds have shown potential in overcoming antibiotic resistance, a growing global health concern.
In addition to its use in pharmaceuticals, 1,3-thiazole-2-carbonyl chloride has found applications in the development of agrochemicals. Thiazole derivatives have been used to create fungicides and herbicides that are effective against various plant pathogens and weeds. The unique structure of these compounds allows them to target specific biological pathways without causing harm to non-target organisms.
The environmental impact of chemicals like 1,3-thiazole-2-carbonyl chloride is an important consideration in their use and disposal. Proper waste management practices should be followed to ensure that these compounds do not contaminate water sources or soil. Research into more sustainable synthetic methods and biodegradable alternatives is ongoing to minimize environmental risks.
In conclusion, 1,3-thiazole-2-carbonyl chloride (CAS No. 30216-57-0) is a valuable chemical reagent with diverse applications in organic synthesis and pharmaceutical research. Its unique structure and reactivity make it an essential tool for chemists working on the development of new drugs and materials. As research continues to advance our understanding of this compound's properties and potential uses, it is likely that new applications will emerge in the coming years.
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